molecular formula C12H12FN5S B2978506 (Z)-N'-[(6-fluoropyridin-2-yl)amino]-2-(pyridin-2-ylsulfanyl)ethanimidamide CAS No. 338405-63-3

(Z)-N'-[(6-fluoropyridin-2-yl)amino]-2-(pyridin-2-ylsulfanyl)ethanimidamide

Cat. No.: B2978506
CAS No.: 338405-63-3
M. Wt: 277.32
InChI Key: RPQLICKVSCQOIU-UHFFFAOYSA-N
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Description

(Z)-N'-[(6-Fluoropyridin-2-yl)amino]-2-(pyridin-2-ylsulfanyl)ethanimidamide is a synthetic amidino compound of high purity, intended for research and development applications in a laboratory setting. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses. Compounds featuring the 6-fluoropyridin-2-ylamine moiety, a key structural component of this reagent, are recognized in medicinal chemistry for their utility as building blocks. Research indicates that such aminopyridine scaffolds are valuable due to their favorable photophysical properties, making them potential candidates for the development of fluorescent probes and biological labels . Furthermore, structurally related amidino compounds have been investigated in pharmaceutical research for their potential to act as enzyme inhibitors, such as nitric oxide synthase (NOS) inhibitors, which is a significant target in various disease pathways . The integration of the pyridinylsulfanyl group further enhances the molecular complexity, potentially enabling interactions with biological targets through hydrogen bonding and hydrophobic interactions. Researchers may find this chemical valuable for exploring new signal transduction pathways, developing novel bio-orthogonal labeling strategies, or as a synthetic intermediate in the preparation of more complex molecules for biochemical screening . As with all research chemicals, appropriate safety protocols must be followed. Handle this compound with care, using personal protective equipment, and refer to the provided Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Properties

IUPAC Name

N'-[(6-fluoropyridin-2-yl)amino]-2-pyridin-2-ylsulfanylethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN5S/c13-9-4-3-5-11(16-9)18-17-10(14)8-19-12-6-1-2-7-15-12/h1-7H,8H2,(H2,14,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQLICKVSCQOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC(=NNC2=NC(=CC=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)SC/C(=N/NC2=NC(=CC=C2)F)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N'-[(6-fluoropyridin-2-yl)amino]-2-(pyridin-2-ylsulfanyl)ethanimidamide, a compound featuring a pyridine core with fluorine and sulfur substituents, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H11FN4SC_{12}H_{11}FN_4S, with a molecular weight of approximately 270.31 g/mol. Its structure includes a 6-fluoropyridine moiety and a pyridin-2-ylsulfanyl group, which contribute to its biological activity.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Some derivatives have shown inhibition of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. In particular, compounds targeting CDK9 have been noted for their potential in cancer therapy .
  • Antimicrobial Properties : The presence of the pyridine ring is often associated with antimicrobial activity, making this compound a candidate for further investigation in this area .
  • Inhibition of Protein Kinases : Similar compounds have demonstrated inhibitory effects on various protein kinases, which play vital roles in cellular signaling pathways .

Case Study 1: CDK Inhibition

A study on pyridine derivatives revealed that certain compounds effectively inhibit CDK9, leading to reduced cell proliferation in cancer cell lines. The specific binding affinity and mechanism of action were characterized using biochemical assays .

Case Study 2: Antimicrobial Testing

In vitro tests showed that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing promising results for further development as antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of CDK9
AntimicrobialEffective against Gram-positive/negative
Protein Kinase InhibitionReduced activity in signaling pathways
PropertyValue
Molecular FormulaC12H11FN4SC_{12}H_{11}FN_4S
Molecular Weight270.31 g/mol
SolubilitySoluble in DMSO, slightly soluble in water

Comparison with Similar Compounds

Research Limitations and Cautions

  • Retracted Study Note: The withdrawn paper on N′-hydroxy-2-(hydroxyimino)ethanimidamide () highlights the need to verify primary sources.
  • Data Gaps : Pharmacokinetic and toxicity profiles for the target compound remain unaddressed in the provided evidence. Further studies are required to validate its biological activity.

Q & A

Q. What are the optimal synthetic routes for (Z)-N'-[(6-fluoropyridin-2-yl)amino]-2-(pyridin-2-ylsulfanyl)ethanimidamide?

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions to introduce the pyridinylsulfanyl group. For example, Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in THF at 65°C can facilitate coupling between pyridine-2-thiol derivatives and halogenated precursors (e.g., 6-fluoropyridin-2-amine). The Z-configuration is controlled by steric and electronic factors during imine formation, requiring precise stoichiometric ratios and anhydrous conditions .

Q. How should researchers characterize this compound spectroscopically?

Key characterization methods include:

  • ¹H/¹³C NMR : Assign peaks for the fluoropyridine (δ ~8.1–8.3 ppm for aromatic protons) and pyridinylsulfanyl groups (δ ~7.2–7.6 ppm).
  • IR Spectroscopy : Confirm the presence of C=N (1650–1600 cm⁻¹) and N-H stretches (3300–3100 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., C₁₃H₁₁FN₄S) with exact mass matching (±2 ppm). Comparative data from structurally analogous compounds, such as (S)-2-(pyridin-2-ylsulfanyl)propionic acid, can aid interpretation .

Q. What are the solubility and stability considerations for this compound?

The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability studies under varying pH (4–9) and temperature (4–25°C) suggest degradation via hydrolysis of the imine bond under acidic conditions. Storage at –20°C in inert atmospheres is recommended, following protocols for related ethanimidamide derivatives .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structural determination?

Use the SHELX suite (SHELXL/SHELXD) for high-resolution refinement, particularly for resolving Z/E isomerism and hydrogen-bonding networks. Validate against alternative software (e.g., Olex2) and cross-check with spectroscopic data. For twinned crystals, employ the TWIN/BASF commands in SHELXL to refine overlapping domains . Contradictions in unit cell parameters may arise from polymorphism, necessitating differential scanning calorimetry (DSC) to identify phase transitions .

Q. What computational strategies analyze substituent electronic effects on reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the electron-withdrawing effects of the fluorine atom on the pyridine ring and the electron-donating sulfur group. Frontier molecular orbital (FMO) analysis predicts nucleophilic/electrophilic sites, while Natural Bond Orbital (NBO) studies quantify hyperconjugation between the imine and pyridinylsulfanyl moieties. Compare results with experimental kinetic data from analogous compounds, such as N′-hydroxy-2-(2-oxopyridin-1(2H)-yl)ethanimidamide .

Q. How should discrepancies in reported biological activity data be addressed?

Reproducibility issues may arise from stereochemical impurities or solvent effects. Validate purity via HPLC (≥98%) and circular dichroism (CD) for chiral centers. Re-evaluate bioassays under standardized conditions (e.g., PBS buffer, 37°C). Cross-reference with retracted studies on ethanimidamide derivatives, which highlight the importance of rigorous stereochemical validation .

Q. What mechanistic insights exist for palladium-catalyzed functionalization of this compound?

Palladacycle intermediates form via oxidative addition of C–S bonds to Pd(0), followed by transmetallation with organozinc or boronic acid reagents. Kinetic studies (e.g., Eyring plots) reveal a rate-determining step involving reductive elimination. In situ XAS (X-ray absorption spectroscopy) can track Pd oxidation states during catalysis. Competing pathways, such as β-hydride elimination, are suppressed using bulky ligands (e.g., XPhos) .

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